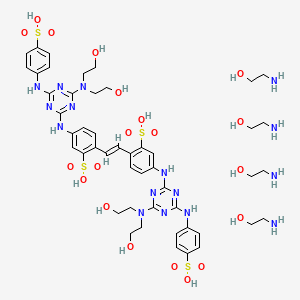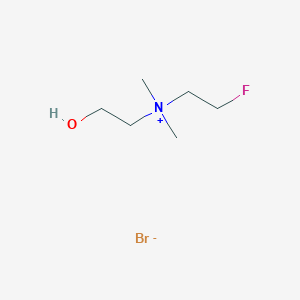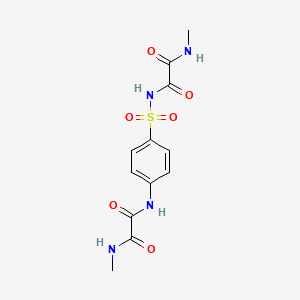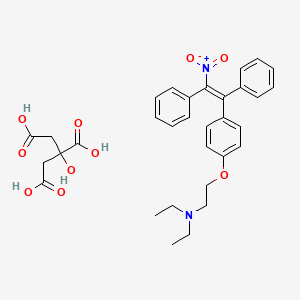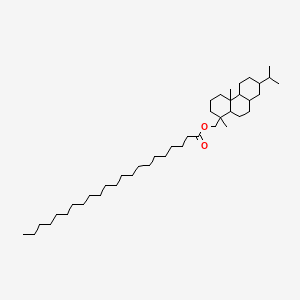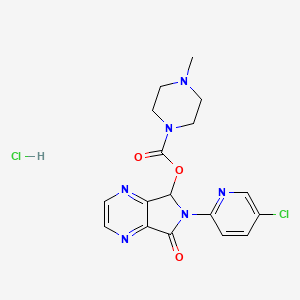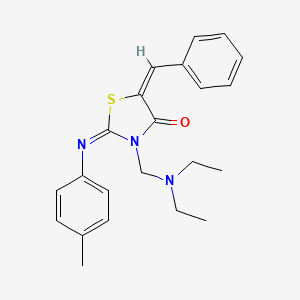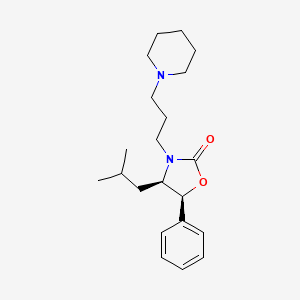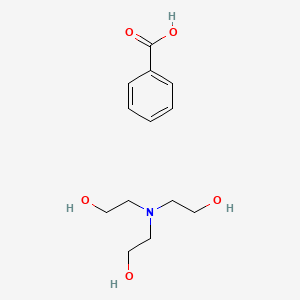
Methyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of biphenyl, featuring a bromine atom and a hydroxyl group on one of the phenyl rings, and a methyl ester group on the carboxylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate typically involves the bromination of 4-hydroxybiphenyl followed by esterification. One common method includes:
Bromination: 4-hydroxybiphenyl is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3’ position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted biphenyl derivatives.
Oxidation: Products can include 3’-bromo-4’-hydroxybiphenyl-4-carboxaldehyde or 3’-bromo-4’-hydroxybiphenyl-4-carboxylic acid.
Reduction: Products can include 3’-bromo-4’-hydroxybiphenyl-4-methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl biphenyl-4-carboxylate: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
Methyl 3’-hydroxybiphenyl-4-carboxylate:
Uniqueness
Methyl 3’-bromo-4’-hydroxybiphenyl-4-carboxylate is unique due to the presence of both bromine and hydroxyl groups, which provide distinct reactivity patterns and potential for diverse applications in synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
166984-06-1 |
|---|---|
Molekularformel |
C14H11BrO3 |
Molekulargewicht |
307.14 g/mol |
IUPAC-Name |
methyl 4-(3-bromo-4-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C14H11BrO3/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8,16H,1H3 |
InChI-Schlüssel |
SVQVLFJNNBXQKY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


